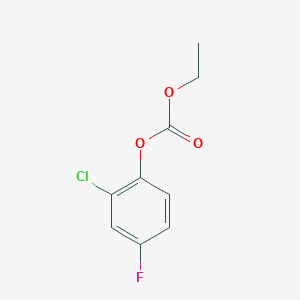
2-Chloro-4-fluorophenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorophenyl ethyl carbonate is a useful research compound. Its molecular formula is C9H8ClFO3 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
2.1 Drug Development
The compound is utilized as a building block in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors for various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. For instance, 2-chloro-4-fluorophenyl derivatives have been explored as potential g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease .
2.2 Antimicrobial Activity
Research indicates that compounds derived from 2-chloro-4-fluorophenyl ethyl carbonate exhibit significant antimicrobial properties. These derivatives have been tested against various bacterial strains and have shown promising results, suggesting their potential use in developing new antibiotics .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound serves as a precursor for the synthesis of fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation. The incorporation of fluorine into polymer matrices enhances their performance in harsh environments, making them suitable for applications in coatings and sealants .
3.2 Fluorinated Surfactants
The compound has also been investigated for its role in synthesizing fluorinated surfactants, which are used to modify surface properties in various industrial applications. These surfactants are particularly effective due to their ability to reduce surface tension and improve wetting properties .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
A notable study involved the synthesis of a series of anticancer agents based on this compound. Researchers modified the compound to enhance its binding affinity to target proteins involved in tumor growth. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in drug discovery .
Case Study 2: Development of Fluorinated Polymers
Another research project focused on developing high-performance fluorinated polymers using this compound as a key intermediate. The resulting materials exhibited superior mechanical properties and chemical resistance compared to traditional polymers, making them ideal for aerospace and automotive applications .
Data Tables
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H8ClFO3/c1-2-13-9(12)14-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
YQKSSJXIMXARGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














